Pharmacological Activity: Inactive Metabolite Versus Multi-Receptor Antagonist Parent Drug Chlorprothixene
Norchlorprothixene is psychopharmacologically inactive, in stark contrast to chlorprothixene which exhibits strong antagonist binding across multiple receptor types [1]. The parent drug chlorprothixene demonstrates high receptor affinity with the following Ki values: D1 (18 nM), D2 (2.96 nM), D3 (4.56 nM), D5 (9 nM), H1 (3.75 nM), 5-HT2 (9.4 nM), 5-HT6 (3 nM), and 5-HT7 (5.6 nM) [2].
| Evidence Dimension | Receptor binding affinity / pharmacological activity |
|---|---|
| Target Compound Data | Psychopharmacologically inactive (no receptor Ki values reported) |
| Comparator Or Baseline | Chlorprothixene: D1 Ki=18 nM, D2 Ki=2.96 nM, D3 Ki=4.56 nM, D5 Ki=9 nM, H1 Ki=3.75 nM, 5-HT2 Ki=9.4 nM, 5-HT6 Ki=3 nM, 5-HT7 Ki=5.6 nM |
| Quantified Difference | Complete loss of antipsychotic receptor binding activity upon N-demethylation |
| Conditions | In vitro radioligand binding assays using human recombinant receptors |
Why This Matters
Because the compound is biologically inert as an antipsychotic, it serves as a clean negative control in target engagement studies and ensures that pharmacokinetic models solely capture the parent drug's active exposure.
- [1] N05AF03 - Chlorprothixene. Drugs-Porphyria.org. Metabolism section: 'The metabolites are psychopharmacological inactive (SPC).' View Source
- [2] Chlorprothixene. Receptor binding affinities. ChemBase Database. Ki values: D1=18 nM, D2=2.96 nM, D3=4.56 nM, D5=9 nM, H1=3.75 nM, 5-HT2=9.4 nM, 5-HT6=3 nM, 5-HT7=5.6 nM. View Source
